2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
This compound is a derivative of 3,4-Dimethoxyphenethylamine , which is a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Shinkevich et al. (2011) introduced a novel synthesis method for 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones via an activated Pictet-Spengler reaction, highlighting a new class of quinones with potential applications in chemical synthesis and drug development Shinkevich et al., 2011.
- Rozhkova et al. (2013) explored the Ritter reaction to synthesize 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones, including derivatives of 2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. This work contributes to the development of novel organic compounds with potential applications in chemical synthesis Rozhkova et al., 2013.
Biological Applications and Potential
- Pyrko (2022) investigated the synthesis and pesticidal activities of derivatives, including this compound. The study aimed at developing new plant protection products, indicating the compound's potential in agricultural applications Pyrko, 2022.
- Hassanien et al. (2022) synthesized novel compounds based on lawsone, showcasing antioxidant and antitumor activities. This research underscores the potential of derivatives of this compound in medicinal chemistry, particularly in the development of anticancer agents Hassanien et al., 2022.
Material Science and Functional Applications
- Luo et al. (2015) designed and synthesized 1,8-naphthalimide derivatives for standard-red organic light-emitting device (OLED) applications. This study highlights the role of similar compounds in enhancing the performance and color purity of OLEDs, demonstrating their importance in materials science Luo et al., 2015.
Safety and Hazards
Properties
IUPAC Name |
(4E)-2-(3,4-dimethoxyphenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-26-12-16-14-7-5-6-8-15(14)19(22)21(20(16)23)13-9-10-17(24-2)18(11-13)25-3/h5-12H,4H2,1-3H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOZJPGBXRUYLB-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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